(2S)-2-(2-Bromo-5-chlorophenyl)pyrrolidine
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Overview
Description
(2S)-2-(2-Bromo-5-chlorophenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 2-bromo-5-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Bromo-5-chlorophenyl)pyrrolidine typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with a chiral pyrrolidine derivative. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Bromo-5-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
(2S)-2-(2-Bromo-5-chlorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of (2S)-2-(2-Bromo-5-chlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzaldehyde: A precursor in the synthesis of (2S)-2-(2-Bromo-5-chlorophenyl)pyrrolidine.
1-Bromo-4-chloro-2-methylbenzene: Another halogenated aromatic compound with similar reactivity.
Uniqueness
This compound is unique due to its chiral nature and specific substitution pattern, which can impart distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
1228570-27-1 |
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Molecular Formula |
C10H11BrClN |
Molecular Weight |
260.56 g/mol |
IUPAC Name |
(2S)-2-(2-bromo-5-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrClN/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1 |
InChI Key |
MDNASMVGOMKAHN-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)Cl)Br |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
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